2-(3-Phenoxyphenyl)piperidine oxalate
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Overview
Description
2-(3-Phenoxyphenyl)piperidine oxalate is a chemical compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol . It is a heterocyclic compound that belongs to the class of piperidines, which are known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 2-(3-Phenoxyphenyl)piperidine oxalate typically involves the reaction of 3-phenoxyaniline with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(3-Phenoxyphenyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the aromatic ring.
Coupling Reactions: The Suzuki–Miyaura coupling is a notable example, where the compound reacts with boronic acids in the presence of palladium catalysts.
Scientific Research Applications
2-(3-Phenoxyphenyl)piperidine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Phenoxyphenyl)piperidine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Phenoxyphenyl)piperidine oxalate can be compared with other piperidine derivatives, such as:
Piperine: Known for its bio-enhancing properties and therapeutic potential.
Piperidinone: Another piperidine derivative with significant pharmacological applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1177353-02-4 |
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Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
oxalic acid;2-(3-phenoxyphenyl)piperidine |
InChI |
InChI=1S/C17H19NO.C2H2O4/c1-2-8-15(9-3-1)19-16-10-6-7-14(13-16)17-11-4-5-12-18-17;3-1(4)2(5)6/h1-3,6-10,13,17-18H,4-5,11-12H2;(H,3,4)(H,5,6) |
InChI Key |
LHRGEGYZENXUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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